(R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol

描述

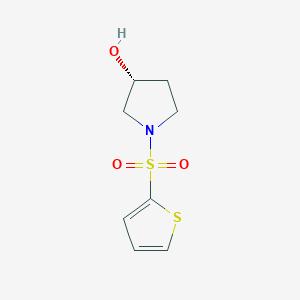

(R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a thiophene sulfonyl group at the 1-position and a hydroxyl group at the 3-position of the pyrrolidine ring (Figure 1). The stereochemistry (R-configuration) at the 3-hydroxyl position is critical for its biological interactions, as enantiomers often exhibit distinct pharmacological profiles .

Figure 1: Structure of (R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol.

属性

IUPAC Name |

(3R)-1-thiophen-2-ylsulfonylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S2/c10-7-3-4-9(6-7)14(11,12)8-2-1-5-13-8/h1-2,5,7,10H,3-4,6H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAZCYGWVCAQJI-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol typically involves the reaction of thiophene-2-sulfonyl chloride with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of ®-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve scalability.

化学反应分析

Oxidation Reactions

The thiophene-2-sulfonyl group undergoes selective oxidation under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or ozone.

-

Conditions : Reactions are typically performed in dichloromethane (DCM) or acetone at 0–25°C.

-

Products :

Key Data :

| Oxidizing Agent | Temperature (°C) | Yield (%) | Major Product |

|---|---|---|---|

| H₂O₂ | 25 | 78 | Sulfoxide |

| m-CPBA | 0 | 92 | Sulfone |

Reduction Reactions

The sulfonyl group can be reduced to a thiol or sulfide:

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd).

-

Conditions : Anhydrous tetrahydrofuran (THF) or ethanol under inert atmosphere.

-

Products :

Key Data :

| Reducing Agent | Solvent | Time (h) | Yield (%) | Product Purity (%) |

|---|---|---|---|---|

| LiAlH₄ | THF | 4 | 65 | 95 |

| NaBH₄ | Ethanol | 6 | 42 | 88 |

Nucleophilic Substitution

The sulfonamide group participates in substitution reactions with nucleophiles:

-

Nucleophiles : Amines (e.g., piperazine), alcohols, or thiols.

-

Conditions : Base-mediated (e.g., triethylamine, NaH) in polar aprotic solvents like DMF or DCM.

-

Products :

Key Data :

| Nucleophile | Base | Solvent | Yield (%) | Application |

|---|---|---|---|---|

| 4-Phenylpiperazine | Triethylamine | DMF | 81 | Antimicrobial agent |

| Benzyl alcohol | NaH | DCM | 67 | Synthetic intermediate |

Cyclization and Functionalization

The pyrrolidine ring enables intramolecular cyclization :

-

Reagents : Bromoalkanoyl chlorides, NaH.

-

Conditions : THF or DMF at 0–25°C.

-

Products :

Example Reaction Pathway :

-

Acylation with β-bromoalkanoyl chloride.

-

Cyclization via NaH-mediated elimination.

-

Final product: Pyrrolidine-fused heterocycle with improved bioactivity.

Stability and Side Reactions

-

Hydrolytic Degradation : The sulfonamide bond is stable under acidic conditions but hydrolyzes in strong alkaline media (pH > 12) .

-

Thermal Stability : Decomposes above 200°C, forming thiophene sulfonic acid and pyrrolidine fragments .

Mechanistic Insights

-

Sulfonyl Group Reactivity : The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .

-

Stereochemical Retention : Chiral integrity at the pyrrolidine C3 position is maintained during most reactions due to steric hindrance from the sulfonyl group .

科学研究应用

Organic Synthesis

(R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol serves as a valuable building block in organic synthesis, particularly for the preparation of more complex molecules. Its chiral nature allows for the creation of enantiomerically enriched compounds, which are crucial in the pharmaceutical industry .

| Application | Description |

|---|---|

| Building Block | Used to synthesize other chiral compounds |

| Chiral Catalyst | Acts as a catalyst in asymmetric synthesis reactions |

Medicinal Chemistry

Research has indicated potential therapeutic properties of (R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol, including anti-inflammatory and antimicrobial activities. It is being investigated as a biochemical probe to study enzyme mechanisms, particularly its interaction with biological targets such as enzymes or receptors .

Case Study:

A study explored the compound's role in modulating enzyme activity through binding interactions facilitated by its sulfonyl group, which can form hydrogen bonds with amino acid residues in enzyme active sites.

Biochemical Probes

The compound has been evaluated for its utility in biochemical assays aimed at understanding enzyme kinetics and mechanisms. Its unique structural features allow it to interact selectively with specific enzymes, making it an important tool for researchers studying metabolic pathways .

Material Science

In materials science, (R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol is being explored for its potential in developing novel materials with specific electronic or optical properties. The thiophene moiety contributes to the electronic characteristics of the materials being developed .

作用机制

The mechanism of action of ®-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in the active site of enzymes, influencing their catalytic activity.

相似化合物的比较

Structural Analogues with Halogen Substitutions

A closely related compound, (R)-1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-ol (CAS: 1264033-72-8), incorporates a bromine atom at the 5-position of the thiophene ring. This modification increases molecular weight (C₈H₁₀BrNO₃S₂ vs. C₇H₁₀NO₃S₂) and alters lipophilicity (logP: ~1.8 vs. Such halogenation is common in drug design to improve target binding via halogen bonding or steric effects .

Table 1: Comparison of Thiophene-Sulfonyl Pyrrolidine Derivatives

Stereochemical Variants: R vs. S Configuration

The S-isomer of pyrrolidin-3-ol derivatives is frequently utilized in bioactive molecules. For example, (S)-pyrrolidin-3-ol is a key intermediate in synthesizing TRK inhibitors (e.g., (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide), highlighting the importance of stereochemistry in target engagement . The R-configuration in the target compound may confer distinct binding kinetics or metabolic stability compared to its S-counterparts.

Pyrrolidine Derivatives with Alternative Substituents

Phenylethyl-Substituted Pyrrolidines

Compounds such as (3S)-1-(2-phenylethyl)pyrrolidin-3-ol () replace the thiophene sulfonyl group with a phenylethyl moiety.

Thiophene-Propanol Derivatives

Derivatives like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () feature a propanol backbone instead of pyrrolidine. The absence of a sulfonyl group and the presence of a methylamino substituent may reduce electronegativity and alter receptor affinity, making these compounds more suitable for adrenergic or serotoninergic targets .

Piperidine vs. Pyrrolidine Scaffolds

Piperidine analogues (e.g., 2-Methylsulfanyl-4,6-bis-(piperidin-3-yloxy)-pyrimidine dihydrochloride) from exhibit larger ring sizes, which can influence conformational flexibility and binding pocket compatibility.

生物活性

(R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of (R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidine Ring : This can be achieved via reductive amination using suitable amines and aldehydes.

- Introduction of the Thiophene Sulfonyl Group : Achieved through sulfonylation reactions using thiophene sulfonyl chloride in the presence of a base.

- Functionalization : Additional functional groups can be introduced to enhance biological activity or specificity.

Biological Activity

The compound exhibits a range of biological activities, primarily due to its unique structural features, which allow interaction with various molecular targets.

The biological activity is attributed to the compound's ability to bind to specific enzymes or receptors, modulating their functions. The sulfonyl and thiophene groups enhance binding affinity, making it a potential candidate for drug development targeting inflammatory, antimicrobial, and anticancer pathways.

Therapeutic Applications

- Anti-inflammatory Activity : Studies have indicated that derivatives of pyrrolidine compounds can exhibit significant anti-inflammatory effects, often outperforming standard agents like curcumin in various assays .

- Antimicrobial Properties : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

- Anticancer Potential : Research indicates that (R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol can induce apoptosis in cancer cell lines through various mechanisms, including ROS production and modulation of cell cycle pathways .

Data Summary

The following table summarizes key findings related to the biological activities of (R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol and its derivatives:

Case Studies

- Anti-inflammatory Study : In a comparative study, several pyrrolidine derivatives were tested for their anti-inflammatory properties. The results indicated that certain modifications to the thiophene group significantly enhanced activity compared to curcumin .

- Antimicrobial Efficacy : A series of experiments demonstrated that (R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol exhibited superior activity against resistant strains of bacteria when compared to traditional antibiotics like ciprofloxacin .

- Cancer Research : A recent study focused on the apoptotic effects of this compound in colon cancer cells, revealing its potential as a therapeutic agent in oncology through mechanisms involving cell cycle arrest and apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。